REACTION_SMILES
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[C:11]([CH3:12])([CH3:13])([CH3:14])[c:15]1[cH:16][c:17]([CH2:18][n+:19]2[cH:20][cH:21][cH:22][cH:23][cH:24]2)[cH:25][c:26]([C:29]([CH3:30])([CH3:31])[CH3:32])[c:27]1[OH:28].[C:1]([CH3:2])(=[O:3])[CH2:4][C:5]([CH3:6])=[O:7].[CH3:34][CH2:35][OH:36].[Cl-:10].[Na+:9].[OH-:8].[OH2:33]>>[C:1]([CH3:2])(=[O:3])[CH:4]([C:5]([CH3:6])=[O:7])[CH2:18][c:17]1[cH:16][c:15]([C:11]([CH3:12])([CH3:13])[CH3:14])[c:27]([OH:28])[c:26]([C:29]([CH3:30])([CH3:31])[CH3:32])[cH:25]1
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Name
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CC(C)(C)c1cc(C[n+]2ccccc2)cc(C(C)(C)C)c1O
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)c1cc(C[n+]2ccccc2)cc(C(C)(C)C)c1O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)CC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
|
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Cl-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
|
|
Type
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product
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Smiles
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CC(=O)C(Cc1cc(C(C)(C)C)c(O)c(C(C)(C)C)c1)C(C)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |